molecular formula C18H32O15 B3425967 alpha-D-Galp-(1->3)-[alpha-L-Fucp-(1->2)]-D-Galp CAS No. 49777-14-2

alpha-D-Galp-(1->3)-[alpha-L-Fucp-(1->2)]-D-Galp

Cat. No.: B3425967
CAS No.: 49777-14-2
M. Wt: 488.4 g/mol
InChI Key: OZIOWHWTZWIMCZ-MPUPURDASA-N
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Description

Trisaccharide B is a type of oligosaccharide composed of three monosaccharides linked by glycosidic bonds. It is known for its role in various biological processes and its presence in certain blood group antigens.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trisaccharide B can be synthesized through enzymatic or chemical methods. Enzymatic synthesis often involves glycosyltransferases that catalyze the formation of glycosidic bonds between monosaccharides. Chemical synthesis may involve stepwise glycosylation reactions, where protective groups are used to control the formation of specific glycosidic linkages .

Industrial Production Methods: Industrial production of Trisaccharide B typically involves microbial fermentation processes. For example, certain strains of bacteria or yeast can be genetically engineered to produce the desired trisaccharide. The fermentation broth is then processed to isolate and purify Trisaccharide B .

Chemical Reactions Analysis

Types of Reactions: Trisaccharide B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trisaccharide B has numerous applications in scientific research:

    Chemistry: Used as a model compound to study glycosidic bond formation and carbohydrate chemistry.

    Biology: Plays a role in cell-cell recognition and signaling processes.

    Medicine: Investigated for its potential in developing blood group antigens and as a biomarker for certain diseases.

    Industry: Used in the production of prebiotics and functional foods

Mechanism of Action

Trisaccharide B exerts its effects through interactions with specific receptors or enzymes. For example, in the context of blood group antigens, it binds to specific glycoproteins on the surface of red blood cells, determining blood group compatibility. The molecular targets and pathways involved include glycosyltransferases and glycosidases that mediate the synthesis and breakdown of glycosidic bonds .

Comparison with Similar Compounds

Uniqueness: Trisaccharide B is unique due to its specific glycosidic linkages and its role in blood group antigens. Unlike other trisaccharides, it has a specific biological function related to cell recognition and immune response .

Properties

CAS No.

49777-14-2

Molecular Formula

C18H32O15

Molecular Weight

488.4 g/mol

IUPAC Name

(2R,3S,4S,5R)-4,5,6-trihydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

InChI

InChI=1S/C18H32O15/c1-5-9(23)12(26)14(28)17(30-5)32-8(4-21)16(10(24)6(22)2-19)33-18-15(29)13(27)11(25)7(3-20)31-18/h4-20,22-29H,2-3H2,1H3/t5-,6+,7+,8-,9+,10-,11-,12+,13-,14-,15+,16+,17-,18+/m0/s1

InChI Key

OZIOWHWTZWIMCZ-MPUPURDASA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Origin of Product

United States

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